3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex heterocyclic compound It features a unique structure that combines thiazolidine, pyrido[1,2-A]pyrimidine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of appropriate thiazolidine and pyrido[1,2-A]pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer activity.
Pyrimido[1,2-a]benzimidazoles: Studied for their pharmacological potential.
Thiazolidine derivatives: Explored for their antimicrobial properties.
Uniqueness
What sets 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H22N4O2S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(7-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H22N4O2S2/c1-3-23-19(26)15(28-20(23)27)11-14-17(22-9-5-4-6-10-22)21-16-8-7-13(2)12-24(16)18(14)25/h7-8,11-12H,3-6,9-10H2,1-2H3/b15-11- |
InChI Key |
TYUCSDLWWXGMJF-PTNGSMBKSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCCCC4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCCCC4)SC1=S |
Origin of Product |
United States |
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